Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt
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Overview
Description
Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound is a beta-cyclodextrin derivative, where each glucose unit is modified with acetyl groups at the 2 and 3 positions and a sulfo group at the 6 position. The sodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt involves multiple steps:
Acetylation: Beta-cyclodextrin is reacted with acetic anhydride in the presence of a base, such as pyridine, to introduce acetyl groups at the 2 and 3 positions of the glucose units.
Sulfonation: The acetylated beta-cyclodextrin is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce sulfo groups at the 6 position.
Neutralization: The resulting sulfo derivative is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors for the acetylation and sulfonation steps.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The acetyl and sulfo groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis yields the corresponding hydroxyl derivatives.
Scientific Research Applications
Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and food products to enhance solubility and stability.
Mechanism of Action
The mechanism by which Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt exerts its effects involves the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin: Lacks the sulfo group, making it less soluble in water.
Heptakis(6-sulfo)-beta-cyclodextrin: Lacks the acetyl groups, which may affect its inclusion complex formation ability.
Octakis(2,3-di-O-acetyl-6-sulfo)-gamma-cyclodextrin: A gamma-cyclodextrin derivative with similar modifications but a larger cavity size.
Uniqueness
Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt is unique due to its specific combination of acetyl and sulfo modifications, which enhance its solubility and ability to form stable inclusion complexes with a wide range of guest molecules.
Properties
Molecular Formula |
C70H91Na7O70S7 |
---|---|
Molecular Weight |
2437.8 g/mol |
IUPAC Name |
heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 |
InChI Key |
DHGQFTJHHSAHSL-GRBPIOQISA-G |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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